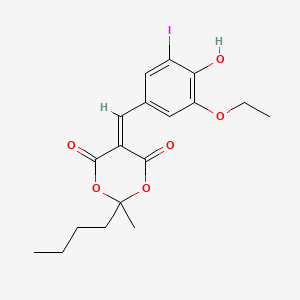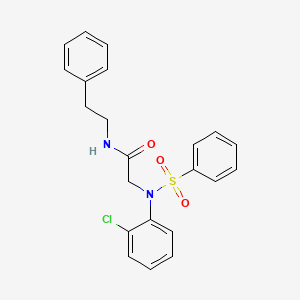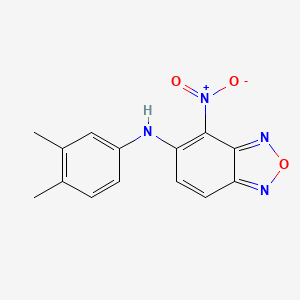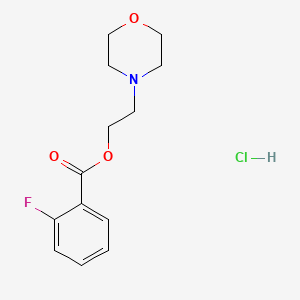
2-butyl-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as EIDD-2801, is a small molecule drug that has gained significant attention in the scientific community due to its antiviral properties. EIDD-2801 has shown promising results in treating various viral infections, including influenza and coronaviruses.
Mécanisme D'action
EIDD-2801 works by inhibiting the replication of viral RNA. It is a prodrug that is converted to its active form, EIDD-1931, inside infected cells. EIDD-1931 acts as a nucleoside analog, which means it mimics the structure of the building blocks of RNA. When the virus replicates its RNA, EIDD-1931 is incorporated into the RNA chain, causing errors in replication and ultimately leading to the destruction of the viral RNA.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a low toxicity profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
EIDD-2801 has several advantages for lab experiments, including its broad-spectrum antiviral activity, high barrier to resistance, and low toxicity profile. However, it is important to note that EIDD-2801 is still in the early stages of development, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are several potential future directions for the development of EIDD-2801. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the risk of resistance. Another area of interest is the development of combination therapies that could enhance the antiviral activity of EIDD-2801. Additionally, there is potential for the use of EIDD-2801 in the treatment of other viral infections beyond influenza and coronaviruses. Overall, EIDD-2801 shows great promise as a potential therapeutic option for the treatment of viral infections, and further research is needed to fully explore its potential.
Méthodes De Synthèse
EIDD-2801 is synthesized through a multistep process involving the reaction of 5-iodo-3-ethoxy-4-hydroxybenzaldehyde with 2-butyl-2-methyl-1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction using phthalic anhydride to yield the final product, EIDD-2801.
Applications De Recherche Scientifique
EIDD-2801 has been extensively studied for its antiviral properties. In preclinical studies, EIDD-2801 has shown efficacy against a broad range of RNA viruses, including influenza, respiratory syncytial virus, chikungunya virus, and coronaviruses such as SARS-CoV-2. EIDD-2801 has also been shown to have a high barrier to resistance, making it a promising candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
2-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO6/c1-4-6-7-18(3)24-16(21)12(17(22)25-18)8-11-9-13(19)15(20)14(10-11)23-5-2/h8-10,20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYWPIPCIKJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)




![3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid](/img/structure/B5019043.png)

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)
![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)

![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5019085.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5019093.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5019094.png)